Covalent Irreversible Binding vs. Reversible ATP‑Competitive Inhibitors
mTOR inhibitor-23 (DHM25) acts as an irreversible covalent inhibitor of mTOR, forming a stable adduct with a nucleophilic amino acid in the ATP pocket [1]. This contrasts with reversible ATP‑competitive mTOR inhibitors such as Torin1 and PP242, which dissociate from the target upon washout. In cell‑based washout experiments, the sustained inhibition of mTORC1 (pS6K) and mTORC2 (pAkt Ser473) signaling by DHM25 was evident, whereas reversible inhibitors lost activity after washout [1].
| Evidence Dimension | Duration of mTOR pathway inhibition after washout |
|---|---|
| Target Compound Data | Persistent suppression of pS6K and pAkt (Ser473) for >24 h post‑washout |
| Comparator Or Baseline | Torin1 and PP242: signal recovery within 4‑6 h after washout |
| Quantified Difference | ≥6‑fold longer duration of target engagement (extrapolated from reported time‑course data) |
| Conditions | TNBC cell lines (e.g., MDA‑MB‑231), 1 μM compound, washout after 2 h |
Why This Matters
Procurement decisions for studies requiring sustained mTOR suppression (e.g., chronic dosing models, ex vivo assays) should prioritize covalent inhibitors like mTOR inhibitor-23 to avoid rapid target recovery.
- [1] Fouqué A, Delalande O, Jean M, Castellano R, Josselin E, Malleter M, Shoji KF, Hung MD, Rampanarivo H, Collette Y, van de Weghe P, Legembre P. A Novel Covalent mTOR Inhibitor, DHM25, Shows in Vivo Antitumor Activity against Triple-Negative Breast Cancer Cells. J Med Chem. 2015 Aug 27;58(16):6559-73. doi: 10.1021/acs.jmedchem.5b00991. View Source
